2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” is a derivative of 1,2,4-triazole . Triazole compounds, including this one, are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring . They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives were confirmed by various spectroscopic techniques such as IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives have been studied in the context of their synthesis . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups .Scientific Research Applications
Anticancer Agent Development
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . Specifically, novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines, such as MCF-7, Hela, and A549, indicating their potential use in chemotherapy .
Antimicrobial Applications
The triazole ring is known for its significant biological properties, including antimicrobial activity. Triazole derivatives can be synthesized with a broad range of substituents, allowing for the construction of diverse bioactive molecules. These compounds have been found to be effective against a variety of microbial pathogens, making them valuable in the development of new antimicrobial drugs .
Antiviral Research
Triazole compounds have also been identified as potent antiviral agents. Their structural characteristics enable them to interact effectively with viral components, disrupting the life cycle of viruses. This makes them an important class of compounds in the fight against viral infections .
Antitubercular Therapy
The fight against tuberculosis has benefited from the therapeutic applications of triazole derivatives. Their ability to act against Mycobacterium tuberculosis makes them a key component in the development of new antitubercular drugs .
Anticonvulsant Properties
Research has demonstrated that triazole derivatives can exhibit anticonvulsant properties. This opens up possibilities for their use in the treatment of epilepsy and other seizure-related disorders .
Analgesic and Anti-inflammatory Uses
The structural flexibility of triazole derivatives allows them to be used as analgesics and anti-inflammatory agents. They can modulate the body’s pain pathways and inflammatory responses, providing relief in various conditions .
Antidepressant Potential
The pharmacological profile of triazole derivatives includes potential antidepressant effects. Their interaction with neurotransmitter systems could lead to new treatments for depression and related mood disorders .
Organocatalysis and Material Science
Beyond their biomedical applications, triazole derivatives play a role in organocatalysis and material science. Their chemical properties allow them to catalyze various organic reactions and contribute to the development of new materials .
Safety and Hazards
Future Directions
The future directions for “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their promising properties, these compounds could be further optimized and evaluated for their therapeutic potential .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVJDIWINLEWFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424623 |
Source
|
Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine | |
CAS RN |
878717-42-1 |
Source
|
Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.